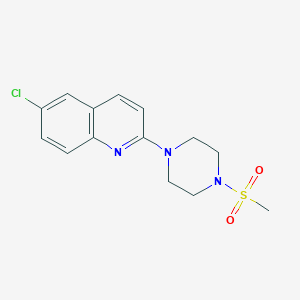![molecular formula C20H21ClN4O B6447334 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylphthalazine CAS No. 2640843-67-8](/img/structure/B6447334.png)
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylphthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylphthalazine (1-CPPMP) is a synthetic organic compound that belongs to the class of pyridine-containing heterocycles. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. This compound has been widely studied for its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylphthalazine has been studied for its potential applications in medicinal chemistry. It has been used as a starting material in the synthesis of several biologically active compounds, such as cephalosporin antibiotics, thiazolidinones, and quinolones. It has also been used as a ligand in the synthesis of metal complexes.
Mécanisme D'action
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylphthalazine is a small molecule that can interact with biological macromolecules, such as proteins and nucleic acids, to produce a biological effect. It has been shown to interact with the enzyme dihydrofolate reductase (DHFR) to inhibit its activity. This inhibition of DHFR can lead to the inhibition of the synthesis of nucleic acids, which can have an inhibitory effect on the growth of cells.
Biochemical and Physiological Effects
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylphthalazine has been shown to have anti-inflammatory and anti-tumor activities. It has also been shown to have anti-bacterial and anti-viral activities. In addition, it has been shown to have antioxidant, anti-diabetic, and anti-cancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylphthalazine is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively inexpensive and easy to synthesize. However, it is difficult to control the purity of the compound, which can lead to inaccurate results.
Orientations Futures
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylphthalazine has potential applications in the development of new drugs and agrochemicals. Future research should focus on the development of new methods for the synthesis and purification of 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylphthalazine. In addition, further research should be conducted to explore the potential of 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylphthalazine as an inhibitor of DHFR and other enzymes. Finally, further research should be conducted to explore the potential of 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylphthalazine as an anti-inflammatory, anti-bacterial, anti-viral, antioxidant, anti-diabetic, and anti-cancer agent.
Méthodes De Synthèse
1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylphthalazine can be synthesized from 3-chloropyridine and piperidine in a two-step reaction. In the first step, 3-chloropyridine is reacted with piperidine in the presence of a base such as sodium hydroxide to form an intermediate. In the second step, the intermediate is reacted with 4-methylphthalazine in the presence of a base such as sodium hydroxide to form 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylphthalazine.
Propriétés
IUPAC Name |
1-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-methylphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c1-14-16-4-2-3-5-17(16)20(24-23-14)25-10-7-15(8-11-25)13-26-19-6-9-22-12-18(19)21/h2-6,9,12,15H,7-8,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHBNRUTVQBOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N3CCC(CC3)COC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylphthalazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6447252.png)
![7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6447258.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B6447276.png)
![2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6447283.png)

![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6447294.png)
![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B6447300.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B6447311.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6447341.png)
![6-phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-azaspiro[3.3]heptane](/img/structure/B6447348.png)
![2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6447350.png)
![6-chloro-N-[3-(1H-imidazol-1-yl)propyl]quinoxalin-2-amine](/img/structure/B6447352.png)
![N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6447357.png)
![1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-phenylpiperazine](/img/structure/B6447360.png)